1,9-Phenanthroline
Description
Properties
CAS No. |
230-45-5 |
|---|---|
Molecular Formula |
C12H8N2 |
Molecular Weight |
180.20 g/mol |
IUPAC Name |
1,9-phenanthroline |
InChI |
InChI=1S/C12H8N2/c1-2-10-4-3-9-5-7-13-8-11(9)12(10)14-6-1/h1-8H |
InChI Key |
AJCSVUVYIMRJCB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C3=C(C=C2)C=CN=C3)N=C1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
2.1. Structural and Electronic Differences
1,9-Phenanthroline vs. 1,10-Phenanthroline :
The key distinction lies in the nitrogen atom positions. In 1,10-phenanthroline, the nitrogen atoms are adjacent (positions 1 and 10), creating a planar, symmetric structure ideal for forming stable metal complexes. In contrast, this compound’s nitrogen atoms are farther apart, leading to reduced symmetry and altered electronic properties. This asymmetry may limit its ability to chelate metals as effectively as 1,10-phenanthroline, which is a hallmark ligand in coordination chemistry .- Fused-Ring Derivatives: Benzo[c]phenanthroline: Fusing benzene rings to the phenanthroline core enhances planarity and π-π stacking ability, facilitating DNA intercalation. For example, benzo[c]phenanthroline derivatives exhibit cytotoxic activity via DNA binding and G2/M phase arrest . Pyrido[3,4-c][1,9]phenanthroline (P8-D6): This derivative incorporates an additional pyridine ring, increasing hydrophobicity and enhancing topoisomerase I/II inhibition. P8-D6 demonstrates nanomolar efficacy against leukemia cells, surpassing clinical topoisomerase inhibitors .
2.4. Physicochemical Properties
- Solubility and Stability :
Fused-ring derivatives (e.g., pyrido[1,9]phenanthroline) exhibit increased hydrophobicity, improving cell membrane permeability but reducing aqueous solubility. This compound dioxide (CAS 61564-17-8) introduces polar oxygen atoms, enhancing solubility compared to the parent compound .
Data Table: Key Comparative Properties
Q & A
Q. How to design a research question on this compound’s role in phosphoinositide 3-kinase (PI3K) modulation?
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